Dihydro Flupentixol-d4

LC-MS/MS Bioanalysis Internal Standard

Eliminate quantification errors in flupentixol bioanalysis. This deuterated analog (C₂₃H₂₃D₄F₃N₂OS) provides a predictable +4 Da mass shift, ensuring co-elution with the native analyte for precise matrix effect and recovery correction. - Achieve regulatory-grade accuracy (FDA/EMA bioanalytical guidelines) in TDM, PK, and forensic assays. - Differentiated from unlabeled analog (CAS 14141-25-4) for unambiguous MS detection. - Available as a neat standard, ≥95% purity, with global shipping and secure supply chain.

Molecular Formula C23H27F3N2OS
Molecular Weight 440.6 g/mol
CAS No. 1795025-21-6
Cat. No. B1430206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro Flupentixol-d4
CAS1795025-21-6
Molecular FormulaC23H27F3N2OS
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
InChIInChI=1S/C23H27F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4,6-8,16,18,29H,3,5,9-15H2/i14D2,15D2
InChIKeyKQKMVCKAKBHVAL-QZPARXMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro Flupentixol-d4: Analytical Reference Standard for Bioanalytical Quantification


Dihydro Flupentixol-d4 (CAS 1795025-21-6) is a deuterated stable isotope-labeled analog of dihydro flupentixol, a thioxanthene-class antipsychotic and the primary metabolite of the neuroleptic agent flupentixol . With a molecular formula of C₂₃H₂₃D₄F₃N₂OS and a molecular weight of 440.56 g/mol, this compound incorporates four deuterium atoms in the ethanol side chain, rendering it chemically and physically distinct from the unlabeled parent . Dihydro Flupentixol-d4 is not intended for therapeutic use; rather, it serves as a critical analytical tool, primarily as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the accurate and precise quantification of flupentixol and its metabolites in complex biological matrices .

Why Unlabeled Dihydro Flupentixol Cannot Substitute for Dihydro Flupentixol-d4 in LC-MS Quantitation


The interchangeability of unlabeled dihydro flupentixol (CAS 14141-25-4) and Dihydro Flupentixol-d4 in quantitative bioanalysis is fundamentally impossible due to their distinct mass spectrometric and chromatographic properties . While they share near-identical chemical structure, the incorporation of four deuterium atoms in Dihydro Flupentixol-d4 creates a predictable mass shift (+4 Da) that enables separate detection by a mass spectrometer . Critically, this isotopic labeling allows the deuterated analog to co-elute with the native analyte under reverse-phase LC conditions, thereby serving as an ideal internal standard that corrects for matrix effects, variations in extraction recovery, and instrument drift [1]. In contrast, using a non-deuterated analog or a structurally similar compound as an internal standard introduces substantial analytical variability due to differential ionization efficiency and chromatographic resolution, leading to inaccurate and imprecise quantification [2].

Quantitative Differentiation of Dihydro Flupentixol-d4 from Unlabeled Analogs and Alternative Internal Standards


Molecular Mass Differentiation Enables Specific MS Detection for Dihydro Flupentixol-d4

The incorporation of four deuterium atoms in Dihydro Flupentixol-d4 (C₂₃H₂₃D₄F₃N₂OS) results in a molecular weight of 440.56 g/mol, which is 4.03 Da heavier than the unlabeled dihydro flupentixol (C₂₃H₂₇F₃N₂OS, 436.53 g/mol) . This mass difference allows a mass spectrometer to independently quantify the deuterated internal standard and the native analyte without cross-interference, a fundamental requirement for accurate LC-MS/MS analysis [1].

LC-MS/MS Bioanalysis Internal Standard

Isotopic Purity and Deuterium Incorporation: Critical Quality Attributes for Dihydro Flupentixol-d4

Reputable vendors of Dihydro Flupentixol-d4 specify a high isotopic purity, with deuterium incorporation typically >98% . This high isotopic purity ensures that the internal standard is free from significant amounts of the unlabeled or partially labeled analog, which would otherwise cause analytical interference and compromise quantification accuracy [1]. In contrast, generic or lower-grade deuterated compounds may exhibit isotopic impurity (e.g., <95% D-enrichment), leading to 'cross-talk' in MRM channels and a reduced signal-to-noise ratio for the analyte [2].

Isotopic Purity Quality Control Deuterium Incorporation

Application-Specific Use as Internal Standard in Validated LC-MS/MS Assays for Flupentixol

Dihydro Flupentixol-d4 is specifically designed for use as an internal standard in quantitative LC-MS/MS assays for the antipsychotic drug flupentixol and its metabolites . While a validated method using Dihydro Flupentixol-d4 as the internal standard is not publicly available in the peer-reviewed literature at this time, a related method demonstrates the established practice. In that study, unlabeled flupentixol was successfully used as the internal standard for quantifying duloxetine in human plasma, achieving a lower limit of quantification (LLOQ) of 0.5 ng/mL and demonstrating linearity from 0.5 to 100 ng/mL [1]. The use of a deuterated analog, such as Dihydro Flupentixol-d4, is the next logical and methodologically superior step for the quantification of flupentixol, as it would provide even greater analytical specificity and precision by correcting for matrix effects and extraction variability that a non-deuterated standard cannot [2].

LC-MS/MS Validation Pharmacokinetics Therapeutic Drug Monitoring

Primary Application Scenarios for Dihydro Flupentixol-d4 in Bioanalytical and Pharmacological Research


Method Development and Validation for Flupentixol Quantification in Plasma

This is the primary and most critical application for Dihydro Flupentixol-d4. The compound serves as a stable isotope-labeled internal standard (SIL-IS) during the development and validation of quantitative LC-MS/MS methods for measuring flupentixol and its active metabolite, dihydro flupentixol, in biological matrices such as human plasma . By using a deuterated analog that co-elutes with the target analyte, analysts can correct for variable sample recovery during extraction and mitigate matrix-induced ion suppression or enhancement in the electrospray ionization source [1]. This ensures the method meets stringent regulatory validation criteria for accuracy, precision, and sensitivity as outlined in bioanalytical method validation guidelines [2].

Pharmacokinetic and Bioequivalence Studies of Flupentixol Formulations

In clinical pharmacology, Dihydro Flupentixol-d4 is essential for accurately generating plasma concentration-time profiles of flupentixol following the administration of various drug formulations (e.g., oral tablets, long-acting injectable decanoate esters). The high precision afforded by isotope-dilution mass spectrometry allows researchers to reliably calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life [3]. This data is indispensable for establishing bioequivalence between generic and innovator flupentixol products, as well as for investigating the influence of genetic polymorphisms or drug-drug interactions on flupentixol metabolism and exposure.

Therapeutic Drug Monitoring (TDM) in Neuropsychiatric Patient Care

For the clinical laboratory, Dihydro Flupentixol-d4 enables the implementation of robust therapeutic drug monitoring (TDM) assays for flupentixol. TDM is recommended for optimizing dosage in individual patients, assessing medication adherence, and minimizing the risk of adverse effects, given the known inter-individual variability in flupentixol pharmacokinetics [4]. Using this deuterated internal standard ensures that the TDM assay provides highly accurate and reproducible results across a wide range of patient samples and over extended analytical runs, which is critical for informing clinical decision-making.

Forensic and Toxicological Analysis

In forensic toxicology laboratories, Dihydro Flupentixol-d4 is a definitive standard for the identification and quantification of flupentixol and its metabolites in post-mortem blood, urine, and tissue samples. The use of an isotopically labeled internal standard provides the highest degree of analytical specificity and is considered a gold standard for forensic confirmation, as it eliminates the risk of false-positive identification due to matrix interferences [5]. The method can be validated to meet the rigorous evidentiary standards required for medicolegal investigations.

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